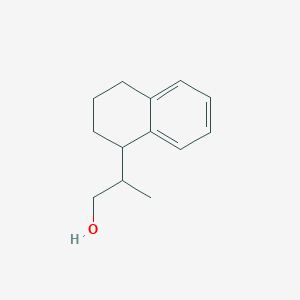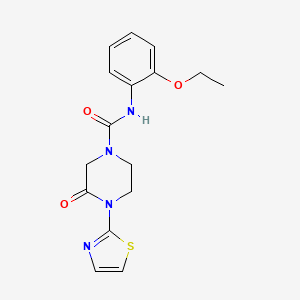
N-(2-ethoxyphenyl)-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide, commonly known as EPTC, is a thiazolylcarbamate herbicide that has been widely used to control weeds in various crops. The chemical structure of EPTC contains a piperazine ring, a thiazole ring, and an ethoxyphenyl group, which contribute to its herbicidal properties.
科学的研究の応用
Synthesis of Novel Compounds
Research has focused on the synthesis of novel compounds for potential use as anti-inflammatory and analgesic agents, incorporating elements similar to the queried compound. For instance, the synthesis of benzodifuranyl and thiazolopyrimidines derivatives has demonstrated significant inhibitory activity on COX-2 selectivity, showing promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Compounds incorporating thiazole and piperazine moieties have been investigated for their antimicrobial properties. For example, derivatives synthesized from ethyl piperazine-1-carboxylate displayed antimicrobial activity against various microorganisms, indicating the potential of these compounds in developing new antimicrobials (Başoğlu et al., 2013).
Antiviral and Antitumor Activities
Research also extends to the exploration of antiviral and antitumor properties. For instance, compounds synthesized from piperazine derivatives have shown antiproliferative activity against human tumor-derived cell lines and potential anti-HIV activity, suggesting their utility in cancer and HIV research (Al-Soud et al., 2010).
特性
IUPAC Name |
N-(2-ethoxyphenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-2-23-13-6-4-3-5-12(13)18-15(22)19-8-9-20(14(21)11-19)16-17-7-10-24-16/h3-7,10H,2,8-9,11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMCIRODOHRSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide](/img/structure/B2805472.png)
![2-Chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2805474.png)
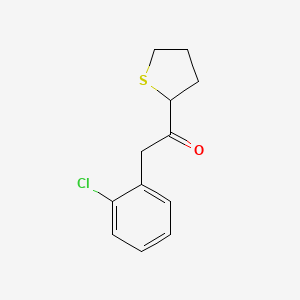

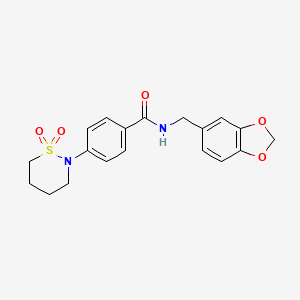
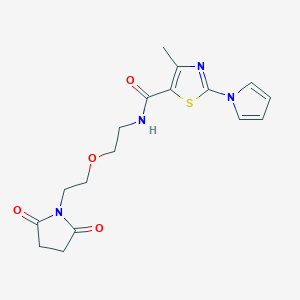

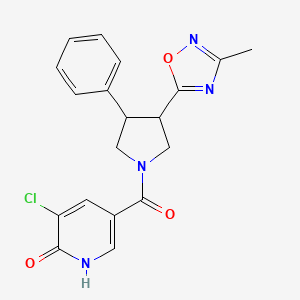
![2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2805487.png)
![9-cyclohexyl-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2805488.png)
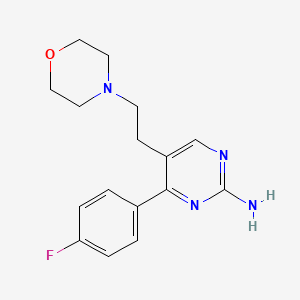
![3-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2805490.png)
